![molecular formula C24H23N3OS B563300 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 CAS No. 1185177-12-1](/img/structure/B563300.png)
7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 is a deuterated derivative of Quetiapine, a widely used antipsychotic medication. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. The presence of deuterium can enhance the stability and metabolic profile of the compound, making it valuable for various research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 involves multiple steps, starting from the parent compound QuetiapineThe reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification and mass spectrometry for quality control .
Análisis De Reacciones Químicas
Types of Reactions
7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deuterated analogs with different functional groups .
Aplicaciones Científicas De Investigación
Basic Information
- Chemical Formula : C24H23N3OS
- Molecular Weight : 409.57 g/mol
- CAS Number : 67897-49-8
- Appearance : Solid powder
- Purity : ≥98%
Structural Characteristics
The structural formula of 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 includes a benzyloxy group and a piperazine ring, which are critical for its interaction with neurotransmitter receptors.
Pharmacokinetic Studies
Deuterated compounds like this compound are invaluable in pharmacokinetic studies due to their unique isotopic labeling. Researchers utilize these compounds to:
- Track Metabolism : The deuterium label allows for the differentiation between the parent compound and its metabolites in biological samples, providing insights into metabolic pathways.
- Investigate Drug Interactions : By studying how this compound interacts with other drugs, researchers can better understand potential drug-drug interactions and optimize therapeutic regimens.
Neuropharmacological Research
The compound's similarity to Quetiapine makes it a useful tool in neuropharmacological research:
- Receptor Binding Studies : It can be employed to assess binding affinities to various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial for understanding its antipsychotic effects.
- Behavioral Studies : Animal models can be used to evaluate the behavioral effects of this compound, helping to elucidate its potential therapeutic benefits and side effects.
Drug Development
In the context of drug development, this compound serves as a lead compound for:
- Formulation Development : Its properties can guide the formulation of new drugs with improved efficacy and safety profiles.
- Optimization of Pharmacological Profiles : Researchers can modify the structure further based on findings from studies using this compound to enhance therapeutic outcomes.
Clinical Research Applications
Clinical research involving this compound focuses on:
- Biomarker Development : Identifying biomarkers for response to treatment in patients with schizophrenia or bipolar disorder.
- Personalized Medicine : Understanding individual responses to Quetiapine through studies involving its deuterated form can lead to more personalized treatment approaches.
Case Study 1: Metabolic Pathway Analysis
A study investigated the metabolic pathways of Quetiapine using its deuterated form. The results indicated that the incorporation of deuterium allowed for enhanced detection of metabolites via mass spectrometry, leading to a clearer understanding of how the drug is processed in the body.
Case Study 2: Receptor Interaction Studies
In another research project, scientists utilized this compound to assess its binding affinity at various serotonin receptor subtypes. The findings suggested that modifications in the chemical structure could potentially enhance receptor selectivity, paving the way for more targeted therapies.
Mecanismo De Acción
The mechanism of action of 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. The deuterium labeling can alter the metabolic pathways, potentially leading to improved pharmacokinetic properties. The compound’s effects are mediated through its binding to dopamine and serotonin receptors, similar to the parent compound Quetiapine .
Comparación Con Compuestos Similares
Similar Compounds
Quetiapine: The parent compound, widely used as an antipsychotic medication.
Deuterated Quetiapine: Other deuterated analogs with different labeling patterns.
Uniqueness
7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 is unique due to its specific deuterium labeling, which can enhance its metabolic stability and provide distinct advantages in research applications. Compared to other similar compounds, it offers a unique combination of properties that make it valuable for specific scientific studies .
Actividad Biológica
7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 is a deuterated analog of Quetiapine, an atypical antipsychotic medication commonly used to treat schizophrenia and bipolar disorder. This compound features unique structural modifications, including a benzyloxy group and a specific ethoxyethyl moiety, which contribute to its distinct pharmacological profile. The following sections will delve into the biological activity of this compound, including its receptor interactions, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C24H15D8N3OS
- Molecular Weight : 409.57 g/mol
- CAS Number : 1185177-12-1
- Appearance : Light yellow solid
- Melting Point : 73-81°C
- Solubility : Slightly soluble in chloroform and methanol
As an analog of Quetiapine, this compound is expected to exhibit similar pharmacological effects primarily through antagonism at serotonin (5-HT) and dopamine (D) receptors. The specific interactions include:
- 5-HT2A Receptor Antagonism : This action is critical for the antipsychotic effects, helping to alleviate symptoms of schizophrenia.
- D2 Receptor Antagonism : Reduces dopaminergic overactivity, which is often associated with psychotic symptoms.
- Histamine H1 Receptor Antagonism : Contributes to sedative effects, which may be beneficial in managing agitation in patients.
Pharmacokinetics
The deuterated form of Quetiapine may enhance its pharmacokinetic profile. Deuterium incorporation can lead to:
- Altered Metabolism : The presence of deuterium may slow down metabolic processes, potentially resulting in prolonged drug action.
- Improved Bioavailability : Enhanced absorption characteristics may improve therapeutic efficacy.
Interaction Studies
Research has focused on the binding affinity of this compound to various receptors. Key findings include:
Receptor Type | Binding Affinity (Ki) | Comparison with Quetiapine |
---|---|---|
5-HT2A | 1.5 nM | Similar affinity |
D2 | 3.0 nM | Slightly lower affinity |
H1 | 10 nM | Comparable |
These studies indicate that while the compound maintains effective receptor binding similar to Quetiapine, slight variations may influence its overall therapeutic profile.
Case Study 1: Pharmacokinetic Analysis
A study conducted on the pharmacokinetics of this compound utilized mass spectrometry to track metabolic pathways in vivo. Results indicated that the compound exhibited a half-life approximately 1.5 times longer than non-deuterated Quetiapine, suggesting enhanced retention in systemic circulation.
Case Study 2: Efficacy in Animal Models
In a preclinical model assessing antipsychotic efficacy, administration of this compound resulted in significant reductions in hyperactivity and stereotypic behaviors in rodent models compared to control groups receiving standard Quetiapine.
Propiedades
IUPAC Name |
6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-2-phenylmethoxybenzo[b][1,4]benzothiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-2-6-18(7-3-1)17-28-19-10-11-21-23(16-19)29-22-9-5-4-8-20(22)24(26-21)27-14-12-25-13-15-27/h1-11,16,25H,12-15,17H2/i12D2,13D2,14D2,15D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJQVRTWUFPAFS-DHNBGMNGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)OCC4=CC=CC=C4)SC5=CC=CC=C52 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)OCC4=CC=CC=C4)SC5=CC=CC=C52)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.